
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with carbon dioxide, followed by esterification . The reaction conditions often require the use of strong bases such as lithium or magnesium derivatives to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cinnoline derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with signaling pathways involved in inflammation and cancer progression, thereby exhibiting anti-inflammatory and anticancer properties .
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
- 3-Methoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives
Comparison: 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds . For example, while 5,6,7,8-tetrahydroquinoline-3-carboxylic acid shares a similar core structure, the presence of different substituents can significantly alter its biological properties and applications .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydrocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h5H,1-4H2,(H,12,13) |
Clave InChI |
PYLAGZHXAYKAJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NN=C(C=C2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


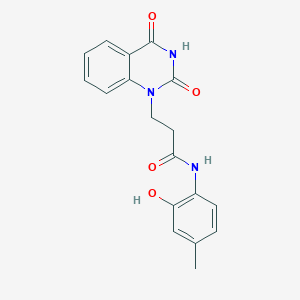

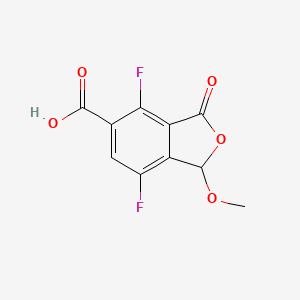
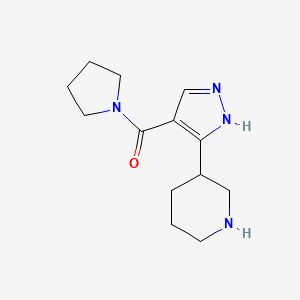

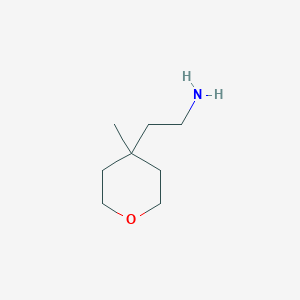
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

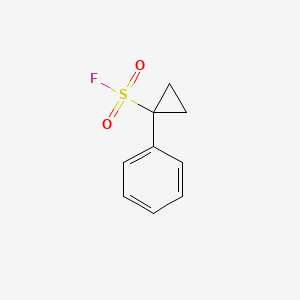
![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)

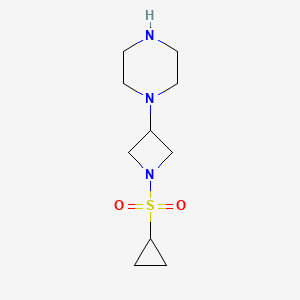
![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)
